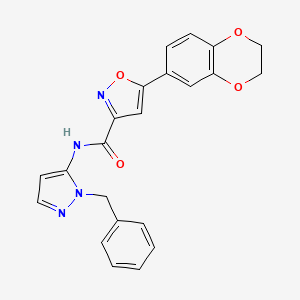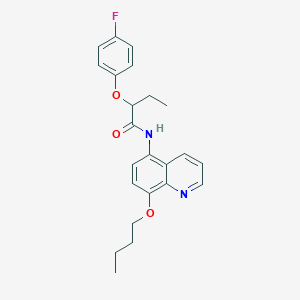![molecular formula C29H32N2O4 B11313372 N-(1-Benzylpiperidin-4-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11313372.png)
N-(1-Benzylpiperidin-4-YL)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-苄基哌啶-4-基)-3-{3,5,9-三甲基-7-氧代-7H-呋喃[3,2-g]色烯-6-基}丙酰胺: 是一种复杂的 有机化合物,由于其独特的结构特性和潜在的应用,它在各个科学领域引起了广泛的关注。该化合物包含哌啶环、苄基和呋喃色酮部分,使其成为其潜在药理学和化学性质研究的主题。
准备方法
合成路线和反应条件
N-(1-苄基哌啶-4-基)-3-{3,5,9-三甲基-7-氧代-7H-呋喃[3,2-g]色烯-6-基}丙酰胺的合成通常涉及多个步骤,从容易获得的前体开始。一种常见的合成路线包括:
哌啶环的形成: 哌啶环可以通过在酸性或碱性条件下使合适的胺和羰基化合物发生环化反应来合成。
苄基化: 然后在氢氧化钠等碱的存在下,用苄基氯苄基化哌啶环。
呋喃色酮部分的形成: 这涉及在酸性条件下使合适的先驱体(如羟基香豆素衍生物)发生环化反应。
偶联反应: 最后一步是在催化剂(如4-二甲氨基吡啶(DMAP))的存在下,使用偶联试剂(如二环己基碳二亚胺(DCC))将苄基哌啶中间体与呋喃色酮部分偶联。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以确保高产率和纯度。这可能包括:
连续流动化学: 利用连续流动反应器来提高反应效率和控制。
催化剂优化: 采用更有效的催化剂来减少反应时间并提高产率。
纯化技术: 实施先进的纯化方法,如高效液相色谱(HPLC),以确保最终产品的纯度。
化学反应分析
反应类型
N-(1-苄基哌啶-4-基)-3-{3,5,9-三甲基-7-氧代-7H-呋喃[3,2-g]色烯-6-基}丙酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化。
还原: 还原可以使用钯碳等氢化催化剂来实现。
取代: 苄基可以用其他官能团通过亲核取代反应取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 在钯碳存在下的氢气。
取代: 氢化钠(NaH)作为碱在二甲基甲酰胺(DMF)等非质子溶剂中。
主要产品
氧化: 形成羧酸或酮。
还原: 形成相应的胺或醇。
取代: 根据所用亲核试剂形成各种取代衍生物。
科学研究应用
N-(1-苄基哌啶-4-基)-3-{3,5,9-三甲基-7-氧代-7H-呋喃[3,2-g]色烯-6-基}丙酰胺有几个科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其与生物大分子相互作用的潜力。
医药: 研究其潜在的药理学特性,包括抗炎和镇痛作用。
工业: 用于开发新材料和化学工艺。
作用机制
N-(1-苄基哌啶-4-基)-3-{3,5,9-三甲基-7-氧代-7H-呋喃[3,2-g]色烯-6-基}丙酰胺的作用机制涉及它与特定分子靶标的相互作用。该化合物可能与受体或酶结合,调节其活性并导致各种生物学效应。确切的途径和目标仍在调查中,但据信它涉及神经递质系统的调节和特定酶的抑制。
相似化合物的比较
类似化合物
- **N-(1-苄基哌啶-4-基)-3-{3,5,9-三甲基-7-氧代-7H-呋喃[3,2-g]色烯-6-基}丙酰胺与其他苄基哌啶衍生物和呋喃色酮化合物具有结构相似性。
其他类似化合物: N-(1-苄基哌啶-4-基)-3-{3,5,9-三甲基-7-氧代-7H-呋喃[3,2-g]色烯-6-基}丙酰胺,N-(1-苄基哌啶-4-基)-3-{3,5,9-三甲基-7-氧代-7H-呋喃[3,2-g]色烯-6-基}丙酰胺。
独特性
独特的结构特征: 苄基哌啶部分与呋喃色酮环系统的结合相对罕见,提供了独特的化学和生物学特性。
其独特的结构允许在各个领域有不同的应用,使其成为进一步研究和开发的宝贵化合物。
属性
分子式 |
C29H32N2O4 |
|---|---|
分子量 |
472.6 g/mol |
IUPAC 名称 |
N-(1-benzylpiperidin-4-yl)-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C29H32N2O4/c1-18-17-34-27-20(3)28-25(15-24(18)27)19(2)23(29(33)35-28)9-10-26(32)30-22-11-13-31(14-12-22)16-21-7-5-4-6-8-21/h4-8,15,17,22H,9-14,16H2,1-3H3,(H,30,32) |
InChI 键 |
PLXJGMPFDVLKDP-UHFFFAOYSA-N |
规范 SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-ethoxy-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide](/img/structure/B11313294.png)
![2-(2-Chlorophenoxy)-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B11313298.png)

![N-{2-[3-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11313318.png)
![3-chloro-6-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11313322.png)

![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11313342.png)
![6-ethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11313345.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11313348.png)
![3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(2-methylphenyl)propanamide](/img/structure/B11313355.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11313358.png)

![2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B11313371.png)
![Methyl 4-(5-hydroxy-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl)benzoate](/img/structure/B11313376.png)
